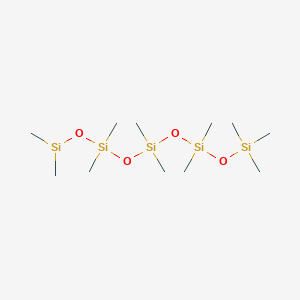
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often referenced in research and industrial contexts for its specific chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane would typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact industrial methods would depend on the specific requirements of the application and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in reactions involving this compound would depend on the specific type of reaction. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other proteins, thereby influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical behaviors, making them relevant for comparative studies.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties This compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study for researchers and industry professionals alike. Further research and development can uncover new applications and enhance our understanding of this intriguing compound.
Propiedades
Fórmula molecular |
C11H33O4Si5 |
|---|---|
Peso molecular |
369.8 g/mol |
InChI |
InChI=1S/C11H33O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h1-11H3 |
Clave InChI |
QWHOZYLPZGSBBI-UHFFFAOYSA-N |
SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















